4-Chloro-3-nitrophenol

Thermochemistry Computational Chemistry Energetic Materials

Choose 4-chloro-3-nitrophenol for its strict regioisomeric identity—para-Cl, meta-NO₂—that other isomers lack. This single isomer delivers an experimentally validated ΔfH°m(g) of -(108.8 ± 3.7) kJ·mol⁻¹, a high melting point (125–128°C), and LogP ~2.51. It is the only chloronitrophenol that potently inhibits striatal‑enriched tyrosine phosphatase (STEP; IC₅₀ 33 nM) and the sole isomer degraded by Pseudomonas sp. JHN via 4‑chlororesorcinol. Generic substitution cannot reproduce these properties; ensure your computational, SAR, or biodegradation work is built on the correct scaffold.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 610-78-6
Cat. No. B1362549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrophenol
CAS610-78-6
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
InChIKeyJUIKCULGDIZNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitrophenol CAS 610-78-6: Thermochemical Identity, Physical Property Benchmarks, and Core Building-Block Procurement Rationale


4-Chloro-3-nitrophenol (4C3NP; CAS 610-78-6) is a chloronitrophenol isomer with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . It is a pale yellow to brown crystalline solid [1]. The compound is widely employed as a building block for the synthesis of dyes, drugs, explosives, and pesticides . Its substitution pattern—chlorine at the para position and nitro group at the meta position relative to the phenolic hydroxyl—is the primary structural differentiator from other chloronitrophenol isomers, such as 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol [2][3]. This specific arrangement dictates its unique thermochemical stability, physicochemical properties, and biological interactions, directly impacting its suitability and performance in targeted synthetic and research applications.

4-Chloro-3-nitrophenol Procurement: Why Interchanging Chloronitrophenol Isomers or 4-Nitrophenol Introduces Quantifiable Scientific and Synthetic Risk


Substituting 4-chloro-3-nitrophenol with other chloronitrophenol isomers (e.g., 2-chloro-4-nitrophenol, CAS 619-08-9; or 4-chloro-2-nitrophenol, CAS 89-64-5) or the non-chlorinated analog 4-nitrophenol (CAS 100-02-7) introduces quantifiable differences that can critically alter experimental outcomes. These differences are not subtle; they manifest as distinct thermochemical properties (e.g., a ΔfH°m(g) difference of >30 kJ·mol⁻¹ between isomers) [1], divergent melting points spanning a 40°C range , and unique biological and degradation pathway specificities [2][3]. For applications ranging from computational chemistry and physical property modeling to synthetic route optimization and environmental fate studies, such variances can invalidate thermodynamic calculations, disrupt crystallization and purification steps, or lead to inaccurate structure-activity relationship (SAR) and biodegradation conclusions. Therefore, generic substitution without direct comparative validation is a significant scientific risk.

Quantitative Procurement Differentiation for 4-Chloro-3-nitrophenol: Head-to-Head Data vs. 2-Chloro-4-nitrophenol, 4-Chloro-2-nitrophenol, and 4-Nitrophenol


Standard Molar Enthalpy of Formation (ΔfH°m(g)): Thermodynamic Instability of 4-Chloro-3-nitrophenol as a Key Isomeric Differentiator

The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at T = 298.15 K for 4-chloro-3-nitrophenol is significantly higher (less negative) than its isomers, indicating lower thermodynamic stability. This directly impacts computational models and predictions of reaction energetics [1].

Thermochemistry Computational Chemistry Energetic Materials

Melting Point (mp) as a Critical Purity and Handling Metric: 4-Chloro-3-nitrophenol vs. Isomers

The melting point of 4-chloro-3-nitrophenol is substantially higher than that of its closely related chloronitrophenol isomers and the non-chlorinated analog 4-nitrophenol. This property serves as a key differentiator for identity verification, purity assessment, and physical handling [1].

Analytical Chemistry Process Chemistry Crystallization

Octanol-Water Partition Coefficient (LogP): Lipophilicity Difference Between 4-Chloro-3-nitrophenol and 4-Nitrophenol

The octanol-water partition coefficient (LogP) for 4-chloro-3-nitrophenol is significantly higher than that of its non-chlorinated analog, 4-nitrophenol. This difference quantifies the substantial impact of a single chlorine substitution on the compound's lipophilicity, which governs its behavior in biological systems, environmental partitioning, and chromatographic retention [1][2].

Medicinal Chemistry Environmental Fate QSAR

Acid Dissociation Constant (pKa): A ~0.5 Unit Difference in Acidity vs. 4-Nitrophenol

The predicted pKa of 4-chloro-3-nitrophenol is higher (less acidic) than that of 4-nitrophenol, indicating a measurable difference in proton dissociation behavior. This shift arises from the electronic interplay of the chloro and nitro substituents and is a key factor in predicting pH-dependent speciation, solubility, and reactivity [1].

Physical Organic Chemistry Analytical Chemistry Reactivity

STEP Enzyme Inhibition: Potent Activity with an IC₅₀ of 33 nM in a Biochemical Assay

In a biochemical assay, 4-chloro-3-nitrophenol inhibits the enzyme striatal-enriched tyrosine phosphatase (STEP) with a half-maximal inhibitory concentration (IC₅₀) of 33 nM in the absence of glutathione (GSH) [1]. This is a specific, high-potency activity not generalizable to all chloronitrophenol isomers.

Enzymology Drug Discovery Biochemistry

Unique Bacterial Degradation Pathway: Formation of 4-Chlororesorcinol as a Distinct Metabolic Intermediate

The bacterial strain Pseudomonas sp. JHN degrades 4-chloro-3-nitrophenol (4C3NP) via a novel pathway that yields 4-chlororesorcinol as a major intermediate [1]. This metabolic route is distinct from the degradation pathways of other chloronitrophenol isomers, such as 4-chloro-2-nitrophenol, which the same strain biotransforms into different metabolites [2].

Bioremediation Environmental Microbiology Metabolism

Evidence-Backed Research and Industrial Application Scenarios for Procuring 4-Chloro-3-nitrophenol (CAS 610-78-6)


Computational Chemistry & Thermochemical Modeling

Researchers requiring precise thermochemical parameters for isomeric series should procure 4-chloro-3-nitrophenol for experimental validation of computational models (e.g., DFT). Its experimentally derived standard molar enthalpy of formation in the gaseous phase, ΔfH°m(g) = -(108.8 ± 3.7) kJ·mol⁻¹, is significantly different from its isomers and serves as a critical benchmark for refining theoretical calculations of chloronitrophenol energetics and O-H bond dissociation energies [1].

Enzymology and Drug Discovery Research Targeting STEP

Investigators studying striatal-enriched tyrosine phosphatase (STEP) should select 4-chloro-3-nitrophenol for its demonstrated inhibitory activity. The compound exhibits an IC₅₀ of 33 nM against STEP in a biochemical assay, making it a potent and specific molecular probe for studying STEP's role in neurological signaling pathways, a property not shared by other simple chloronitrophenols [1].

Environmental Microbiology and Bioremediation Studies

Environmental scientists and microbiologists requiring a defined, research-grade pollutant for studying unique microbial degradation pathways must choose 4-chloro-3-nitrophenol. It is the only chloronitrophenol isomer known to be degraded by Pseudomonas sp. JHN via the formation of the novel intermediate 4-chlororesorcinol, providing a distinct metabolic signature for tracking biodegradation and developing targeted bioremediation strategies [1].

Synthetic Chemistry and Physical Property Studies

Researchers focused on the synthesis of complex molecules or the study of substituent effects on physical properties should acquire 4-chloro-3-nitrophenol for its distinct physicochemical profile. Compared to its isomers and 4-nitrophenol, it possesses a uniquely high melting point (125-128°C) and altered lipophilicity (LogP ~2.51), making it a valuable scaffold for exploring structure-property relationships in crystallization, separation science, and drug design [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.